molecular formula C8H14N2 B1315923 1-Ethylpiperidine-4-carbonitrile CAS No. 88654-16-4

1-Ethylpiperidine-4-carbonitrile

Cat. No. B1315923
CAS RN: 88654-16-4
M. Wt: 138.21 g/mol
InChI Key: KVORHMHIZDZPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

Piperidines, which include 1-Ethylpiperidine-4-carbonitrile, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

One notable application of derivatives similar to 1-Ethylpiperidine-4-carbonitrile is their use as building blocks in medicinal chemistry. For instance, the synthesis of 3-Aminomethyl-3-fluoropiperidines has been highlighted as a significant development. These compounds are derived through a series of chemical reactions starting from ethyl 3-chloropropyl-2-cyanoacetate and are of high interest due to their potential applications in drug development. The final products, 3-aminomethyl-3-fluoropiperidines, were obtained in good yields, demonstrating the feasibility of this approach for generating valuable intermediates for further medicinal chemistry applications (Eva Van Hende et al., 2009).

Chemotherapeutic Research

Another significant area of application is in the development of chemotherapeutic agents. Specifically, 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives have been synthesized and evaluated for their anti-proliferative properties against colorectal cancer cells. These compounds, particularly 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, showed potent cytotoxic activity and induced apoptosis in HT-29 cells, a human colorectal cancer cell line. The study also explored the mechanism of action, revealing involvement in cell cycle arrest and apoptosis induction, thus highlighting the potential of such derivatives in cancer treatment (Mina Hanifeh Ahagh et al., 2019).

Photovoltaic Applications

Derivatives of 1-Ethylpiperidine-4-carbonitrile have also found applications in the field of materials science, particularly in the development of organic photovoltaic devices. Studies on 4H-pyrano[3,2-c]quinoline derivatives have demonstrated their potential in organic–inorganic photodiode fabrication. The research focused on the photovoltaic properties of these derivatives when used as the active layer in heterojunction diodes. These diodes exhibited photovoltaic properties under both dark and illumination conditions, indicating their suitability for use in solar energy conversion (H. Zeyada et al., 2016).

properties

IUPAC Name

1-ethylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-10-5-3-8(7-9)4-6-10/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVORHMHIZDZPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574997
Record name 1-Ethylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpiperidine-4-carbonitrile

CAS RN

88654-16-4
Record name 1-Ethylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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